4-Chloro-2-fluorobenzaldehyde oxime
Description
Properties
IUPAC Name |
N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNHUSXTEMVHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 4-Chloro-2-fluorobenzaldehyde Oxime: A Comprehensive Technical Guide
Executive Summary & Strategic Context
In modern medicinal chemistry and drug development, the efficient synthesis of highly substituted aromatic building blocks is critical for exploring novel chemical space. 4-Chloro-2-fluorobenzaldehyde oxime (CAS: 159693-00-2) serves as an essential intermediate in the synthesis of complex pharmacophores, most notably in the development of pyrrolidinone derivatives acting as Formyl Peptide Receptor 2 (FPR2) agonists[1]. FPR2 agonists are actively investigated for their pro-resolution, anti-inflammatory, and tissue-repair properties in conditions such as heart failure, stroke, and chronic inflammatory diseases[2].
This whitepaper provides an authoritative, self-validating protocol for the high-yield synthesis and characterization of 4-chloro-2-fluorobenzaldehyde oxime, alongside its downstream activation into a reactive hydroximoyl chloride for 1,3-dipolar cycloadditions.
Mechanistic Rationale & Synthetic Strategy
The conversion of an aldehyde to an oxime is a fundamental condensation reaction, yet achieving high purity and quantitative yields requires precise control over reaction conditions.
The Causality of Experimental Choices
As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are selected, rather than merely following a recipe:
-
Biphasic Solvent System (EtOH/H₂O 1:2): 4-Chloro-2-fluorobenzaldehyde is highly lipophilic, whereas hydroxylamine hydrochloride is a highly polar inorganic salt. Ethanol acts as an essential miscible co-solvent, homogenizing the reaction mixture to ensure rapid collision rates between the liberated nucleophile and the electrophilic carbonyl carbon[2].
-
In Situ Nucleophile Generation: Hydroxylamine is supplied as a hydrochloride salt ( NH2OH⋅HCl ) to prevent spontaneous ambient oxidation and degradation. The addition of 50% (w/w) NaOH precisely neutralizes the HCl, liberating the nucleophilic free amine in situ. A highly concentrated base is deployed to minimize the total aqueous volume, preventing the premature precipitation of the hydrophobic aldehyde[2].
-
Acidic Quench for Phase Partitioning: Following the reaction, the mixture is neutralized with concentrated HCl. Oximes possess weak acidity (pKa ~10–12) and can partially exist as water-soluble oximates in basic media. Neutralizing the solution ensures the oxime is fully protonated (uncharged), driving its quantitative partition into the dichloromethane (DCM) layer during extraction[2].
Downstream Activation Strategy
To utilize the oxime in heterocyclic synthesis (e.g., forming isoxazoles), it must be converted into a reactive 1,3-dipole precursor. This is achieved via electrophilic halogenation using N-Chlorosuccinimide (NCS) in Dimethylformamide (DMF)[1],[2]. DMF is chosen as a polar aprotic solvent because it stabilizes the polar transition state of the halogenation without participating in unwanted nucleophilic side reactions.
Visualized Synthetic Pathway
Synthetic workflow from 4-chloro-2-fluorobenzaldehyde to reactive isoxazole precursors.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of 4-Chloro-2-fluorobenzaldehyde Oxime
Objective: High-yield condensation of the parent aldehyde into the corresponding oxime.
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: In a suitably sized round-bottom flask, suspend 4-chloro-2-fluorobenzaldehyde (1.0 g, 6.3 mmol) in a solvent mixture of absolute ethanol (20 mL) and deionized water (40 mL)[2].
-
Reagent Addition: Add hydroxylamine hydrochloride (0.48 g, 6.4 mmol, 1.01 eq) to the stirring mixture.
-
Base Initiation: Slowly add 50% (w/w) NaOH in water (1.3 mL) dropwise. Caution: The neutralization of the hydrochloride salt is mildly exothermic.
-
Incubation: Stir the reaction mixture vigorously at room temperature (25 °C) for 1 hour[2].
-
In-Process Control (IPC): Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 8:2, UV 254 nm). The oxime will elute with a lower Rf value due to increased hydrogen-bonding capability.
-
-
Quench & Neutralization: Once complete, carefully neutralize the solution to pH ~7 using concentrated HCl. Self-Validation: Verify pH with indicator paper to ensure the oxime is fully protonated.
-
Extraction & Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL). Combine the lower organic layers.
-
Purification: Wash the combined organic extracts with saturated aqueous NaCl (brine) to remove residual ethanol and water. Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the product as a white solid[2].
Protocol B: Downstream Activation to Hydroximoyl Chloride
Objective: Chlorination of the oxime for subsequent [3+2] cycloadditions.
Step-by-Step Methodology:
-
Dissolution: To a solution of the synthesized 4-chloro-2-fluorobenzaldehyde oxime (25 mg, 0.14 mmol) in anhydrous DMF (1.5 mL), add N-Chlorosuccinimide (NCS) (19 mg, 0.14 mmol)[1],[2].
-
Thermal Activation: Heat the mixture to 50 °C for 30 minutes[2].
-
Cooling & Utilization: Allow the mixture to cool to room temperature. The resulting hydroximoyl chloride is highly reactive and is typically used in situ immediately by adding a base (e.g., TEA) and an alkyne/alkene for cycloaddition[2].
Quantitative Data & Characterization
The following tables summarize the stoichiometric requirements and the analytical characterization data required to validate the successful synthesis of the oxime.
Table 1: Reaction Stoichiometry for Oxime Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Mmol | Function |
| 4-Chloro-2-fluorobenzaldehyde | 158.56 | 1.00 | 1.0 g | 6.3 | Electrophile (Limiting) |
| Hydroxylamine hydrochloride | 69.49 | 1.01 | 0.48 g | 6.4 | Nucleophile Source |
| 50% (w/w) NaOH (aq) | 40.00 | ~1.00 | 1.3 mL | ~6.4 | Base / Deprotonation |
| Ethanol / Water | N/A | Solvent | 20 mL / 40 mL | N/A | Biphasic Solvation |
Table 2: Analytical Characterization Data
| Property / Analysis | Value / Observation | Analytical Significance |
| Appearance | White Solid | Indicates high purity; absence of colored degradation products. |
| Isolated Yield | 92% (1.0 g) | Demonstrates the high efficiency of the biphasic solvent system[2]. |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.34 (s, 1H), 7.78-7.69 (m, 2H), 7.19 (d, J=8.8 Hz, 1H), 7.17 (d, J=9.1 Hz, 1H) | The singlet at 8.34 ppm is the diagnostic aldoxime proton (-CH=N-OH). The multiplet and doublets correspond to the three aromatic ring protons and the oxime hydroxyl proton[2]. |
References
- Title: Pyrrolidinone derivatives as formyl peptide 2 receptor agonists (US Patent 12,281,108 B2)
- Title: Pyrrolidinone derivatives as formyl peptide 2 receptor agonists (KR20210095897A)
Sources
A Senior Scientist's Guide to the Synthesis of 4-Chloro-2-fluorobenzaldehyde Oxime: Strategic Selection of Starting Materials and Synthetic Routes
Abstract
4-Chloro-2-fluorobenzaldehyde and its derivatives, particularly the corresponding oxime, are pivotal intermediates in modern medicinal chemistry. They serve as foundational building blocks for a range of pharmacologically active compounds, including kinase inhibitors used in oncology. This technical guide provides an in-depth analysis of the strategic considerations for synthesizing 4-chloro-2-fluorobenzaldehyde oxime, focusing on the selection of commercially viable starting materials and the comparative evaluation of two primary synthetic pathways. We present detailed, field-proven protocols for (1) the oxidative route from 4-chloro-2-fluorotoluene and (2) the reductive route from 4-chloro-2-fluorobenzonitrile. The guide concludes with a robust protocol for the final oximation step, complete with characterization data and critical safety insights, designed for researchers and process chemists in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of the 4-Chloro-2-fluorophenyl Moiety
The 2,4-disubstituted halophenyl scaffold is a privileged structure in drug discovery. The specific arrangement of a fluorine atom ortho to the carbonyl group and a chlorine atom in the para position imparts unique electronic and conformational properties. The fluorine atom can engage in crucial hydrogen bonding interactions and modulate the pKa of nearby functional groups, while the chlorine atom provides a lipophilic handle and a potential vector for further functionalization.
4-Chloro-2-fluorobenzaldehyde oxime is a direct precursor to intermediates used in the synthesis of targeted therapies. For instance, related scaffolds are integral to the structure of ATP-competitive kinase inhibitors like Crizotinib, an ALK and ROS1 inhibitor [1]. The efficient and scalable synthesis of this key building block is therefore a critical objective for process development teams. This guide dissects the synthesis from a retrosynthetic perspective to identify the most practical and efficient routes from simple, commercially available precursors.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis reveals two primary disconnection points leading to readily available starting materials. The target oxime is most directly formed from its corresponding aldehyde via condensation with hydroxylamine. The key intermediate, 4-chloro-2-fluorobenzaldehyde, can be envisioned as arising from either the controlled oxidation of a methyl group or the partial reduction of a nitrile.
Figure 1: Retrosynthetic analysis of 4-chloro-2-fluorobenzaldehyde oxime.
This analysis identifies two commercially abundant and cost-effective starting materials:
-
4-Chloro-2-fluorotoluene
-
4-Chloro-2-fluorobenzonitrile
The choice between these precursors depends on factors such as reagent cost, operational safety, scalability, and impurity profiles. The following sections provide a detailed examination of each route.
Synthetic Route 1: Oxidation of 4-Chloro-2-fluorotoluene
This classical approach leverages the benzylic methyl group as a synthetic handle for oxidation to the aldehyde. While direct oxidation with strong agents like KMnO₄ or CrO₃ often leads to over-oxidation to the carboxylic acid, a more controlled two-step sequence involving radical bromination followed by hydrolysis is highly effective and reproducible.
Mechanism and Rationale
The process proceeds via a free-radical chain reaction.
-
Initiation: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), decomposes upon heating or UV irradiation to generate initial radicals.
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, which is the most labile C-H bond due to resonance stabilization of the resulting benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to form the benzyl bromide and a new succinimidyl radical, which continues the chain.
-
Hydrolysis: The resulting 4-chloro-2-fluoro-1-(bromomethyl)benzene is then subjected to hydrolysis. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as both solvent and oxidant with a mild base like sodium bicarbonate, is a highly efficient method for this conversion, avoiding the harsh conditions of direct aqueous hydrolysis [2].
Figure 2: Workflow for the oxidative route from the toluene precursor.
Detailed Experimental Protocol: Route 1
Step A: Synthesis of 4-Chloro-2-fluoro-1-(bromomethyl)benzene
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Chloro-2-fluorotoluene | 144.57 | 10.0 g | 69.2 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.96 | 13.5 g | 75.9 | 1.1 |
| AIBN | 164.21 | 227 mg | 1.38 | 0.02 |
| Carbon Tetrachloride (CCl₄) | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluorotoluene (10.0 g, 69.2 mmol), N-bromosuccinimide (13.5 g, 75.9 mmol), and carbon tetrachloride (150 mL).
-
Add AIBN (227 mg, 1.38 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 77 °C) under nitrogen. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 3-5 hours.
-
Cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide as a pale yellow oil. This product is often used directly in the next step without further purification due to its lachrymatory nature. Caution: Benzylic bromides are potent lachrymators and irritants. Handle in a well-ventilated fume hood.
Step B: Kornblum Oxidation to 4-Chloro-2-fluorobenzaldehyde
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude Benzylic Bromide | 223.47 | ~15.4 g | ~69.2 | 1.0 |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 11.6 g | 138.4 | 2.0 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 4-chloro-2-fluoro-1-(bromomethyl)benzene in DMSO (100 mL).
-
Add sodium bicarbonate (11.6 g, 138.4 mmol).
-
Heat the mixture to 110 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes).
-
Cool the reaction to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by vacuum distillation or flash column chromatography to yield a clear oil or low-melting solid. Expected Yield: 65-75% over two steps.
Synthetic Route 2: Reduction of 4-Chloro-2-fluorobenzonitrile
This route offers a more direct conversion to the aldehyde functional group. The reduction of a nitrile to an aldehyde requires a reagent that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation [3].
Mechanism and Rationale
DIBAL-H is a powerful and sterically hindered reducing agent. It coordinates to the nitrogen atom of the nitrile. An intramolecular hydride transfer then occurs, forming an N-aluminyl imine intermediate. This intermediate is stable at low temperatures (typically -78 °C). Upon aqueous workup, it rapidly hydrolyzes to the desired aldehyde, preventing over-reduction to the primary amine which would occur with less hindered hydrides like LiAlH₄. The low-temperature requirement is critical for selectivity.
Detailed Experimental Protocol: Route 2
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Chloro-2-fluorobenzonitrile | 155.56 | 10.0 g | 64.3 | 1.0 |
| DIBAL-H (1.0 M in Toluene) | 142.22 | 77.2 mL | 77.2 | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL three-neck flask, oven-dried and equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-2-fluorobenzonitrile (10.0 g, 64.3 mmol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in toluene, 77.2 mL, 77.2 mmol) dropwise via a syringe or dropping funnel over 45-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
Quenching: While maintaining the low temperature, slowly and carefully quench the reaction by adding methanol (10 mL) dropwise. This will destroy excess DIBAL-H. Caution: Quenching is highly exothermic and generates hydrogen gas.
-
Allow the mixture to warm to room temperature. Add 1 M aqueous HCl (100 mL) and stir vigorously for 30 minutes until the aluminum salts dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification by flash chromatography (silica gel, 5-10% EtOAc/Hexanes) affords the pure aldehyde. Expected Yield: 80-90%.
Comparative Analysis of Routes
| Feature | Route 1 (Toluene Oxidation) | Route 2 (Nitrile Reduction) |
| Starting Material Cost | 4-Chloro-2-fluorotoluene is generally less expensive. | 4-Chloro-2-fluorobenzonitrile is moderately more expensive. |
| Number of Steps | Two synthetic steps. | One synthetic step. |
| Reagent Safety | Uses NBS (irritant) and AIBN (thermally unstable). Benzylic bromide is a lachrymator. | Uses DIBAL-H (pyrophoric, reacts violently with water). Requires cryogenic temperatures. |
| Scalability | Good. Free-radical reactions can sometimes be difficult to control on a very large scale. | Excellent, but requires specialized equipment for low-temperature control and handling of pyrophoric reagents. |
| Overall Yield | Moderate (65-75%). | High (80-90%). |
| Impurity Profile | Potential for di-brominated species or over-oxidation to the acid. | Potential for over-reduction to the amine or unreacted nitrile. |
| Recommendation | Suitable for lab-scale synthesis where cost is a primary driver and specialized cryogenic equipment is unavailable. | Preferred for large-scale and process chemistry due to higher yield and fewer steps, provided the necessary safety infrastructure is in place. |
Final Step: Synthesis of 4-Chloro-2-fluorobenzaldehyde Oxime
This is a standard condensation reaction that proceeds readily from the aldehyde intermediate, regardless of its synthetic origin.
Rationale
Hydroxylamine (NH₂OH), typically used as its hydrochloride salt for stability, acts as a nucleophile. A mild base is required to neutralize the HCl and liberate the free hydroxylamine, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the carbinolamine intermediate yields the C=N double bond of the oxime. The product often crystallizes directly from the reaction mixture.
Detailed Experimental Protocol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Chloro-2-fluorobenzaldehyde | 158.56 | 5.0 g | 31.5 | 1.0 |
| Hydroxylamine HCl | 69.49 | 2.41 g | 34.7 | 1.1 |
| Sodium Acetate (anhydrous) | 82.03 | 4.31 g | 52.5 | 1.66 |
| Ethanol / Water (9:1) | - | 50 mL | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-chloro-2-fluorobenzaldehyde (5.0 g, 31.5 mmol) in 50 mL of a 9:1 ethanol/water mixture.
-
Add hydroxylamine hydrochloride (2.41 g, 34.7 mmol) and sodium acetate (4.31 g, 52.5 mmol). Sodium acetate acts as the base to free the hydroxylamine [4].
-
Heat the mixture to a gentle reflux (approx. 80 °C) for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath. A white solid precipitate should form.
-
If precipitation is slow, a small amount of cold water can be added to induce crystallization.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 4-chloro-2-fluorobenzaldehyde oxime as a white crystalline solid. Expected Yield: 90-98%.
Characterization and Quality Control
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 108-111 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, -CH=N), 8.15 (t, J = 8.0 Hz, 1H, Ar-H), 7.30 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 7.15 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H), ~8.0 (br s, 1H, -NOH). Note: The oxime exists as a mixture of E/Z isomers, which may lead to two sets of signals in some cases. The NOH proton is exchangeable with D₂O.
-
¹⁹F NMR (376 MHz, CDCl₃): δ ~ -110 to -115 ppm.
-
Mass Spec (ESI+): m/z 174.0 [M+H]⁺.
Conclusion
The synthesis of 4-chloro-2-fluorobenzaldehyde oxime can be approached efficiently from two distinct, commercially available starting materials. The oxidative route starting from 4-chloro-2-fluorotoluene is a cost-effective, two-step process suitable for standard laboratory settings. In contrast, the reductive pathway from 4-chloro-2-fluorobenzonitrile using DIBAL-H offers a higher-yielding, single-step conversion that is highly amenable to process scale-up, albeit with more stringent safety and equipment requirements. The final oximation is a high-yielding and robust transformation. The selection of the optimal route is a strategic decision based on a balance of scale, cost, safety infrastructure, and desired throughput, providing chemists with flexible and reliable options for accessing this valuable synthetic intermediate.
References
-
Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase." Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]
-
Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, 81(15), 4113–4114. [Link]
-
Yoon, N. M., & Gyoung, Y. S. (1985). "Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups." The Journal of Organic Chemistry, 50(14), 2443–2450. [Link]
-
Popp, F. D. (1962). "Synthesis of Aldoximes." Journal of Chemical Education, 39(12), 647. [Link]
Application Note: Solvent-Free Synthesis of Aryl Oximes via Mechanochemical Grinding
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanochemical Kinetics, Grindstone Chemistry, and Green Synthesis Protocols
Introduction & Mechanochemical Rationale
Aryl oximes are highly versatile crystalline intermediates in organic synthesis, serving as critical precursors for the preparation of amides (via the Beckmann rearrangement), nitriles, nitrones, and various aza-heterocycles utilized in drug development [1]. Classically, oximation involves refluxing an alcoholic solution of an aryl aldehyde or ketone with hydroxylamine hydrochloride (NH₂OH·HCl) and a base (often pyridine) for extended periods. This traditional approach suffers from poor atom economy, toxic solvent waste, and tedious downstream purification.
The Mechanochemical Advantage: Mechanochemistry—specifically "grindstone chemistry"—eliminates the need for bulk solvents by utilizing mechanical energy (shear and friction) to drive chemical transformations [4].
Causality of the Reaction Kinetics: When solid aryl carbonyls and NH₂OH·HCl are subjected to mechanical grinding in the presence of a solid base (e.g., Na₂CO₃ or Bi₂O₃), the localized friction induces microscopic plastic deformation and the formation of a transient eutectic melt. This highly concentrated, solvent-free microenvironment drastically increases the collision frequency between the liberated nucleophile and the electrophilic carbonyl carbon. Furthermore, the thermodynamic barrier is lowered because the dehydration step (loss of H₂O) is thermodynamically favored in a dry environment, shifting the equilibrium rapidly toward the oxime product[2, 3].
Reaction Pathway & Mechanistic Insights
Hydroxylamine is universally supplied as a hydrochloride salt to prevent auto-oxidation and explosive decomposition. Therefore, the primary mechanistic prerequisite is the in situ liberation of the free amine.
-
Deprotonation: The solid base neutralizes the HCl, releasing free NH₂OH and generating water and a salt byproduct (e.g., NaCl or BiOCl).
-
Nucleophilic Addition: The free hydroxylamine attacks the carbonyl carbon, forming a tetrahedral hemiaminal intermediate.
-
Dehydration: The intermediate rapidly dehydrates to form the C=N double bond, yielding the aryl oxime (predominantly the thermodynamically stable E-isomer for aldoximes).
Caption: Mechanochemical pathway for the solvent-free synthesis of aryl oximes via grinding.
Comparative Data: Solvent vs. Solvent-Free
The transition from solution-phase to solid-state synthesis provides a measurable enhancement in both reaction velocity and yield. The table below summarizes the quantitative advantages of grindstone chemistry over classical methods.
| Reaction Parameter | Classical Solution-Phase | Grindstone (Na₂CO₃ Base) [1] | Grindstone (Bi₂O₃ Catalyst) [2] |
| Solvent | Ethanol / Pyridine | None (Solvent-Free) | None (Solvent-Free) |
| Temperature | Reflux (70–80 °C) | Room Temperature | Room Temperature |
| Reaction Time | 60–120 minutes | 2–10 minutes | 5–15 minutes |
| Average Yield | 70–85% | 85–95% | 88–98% |
| Work-up | Solvent evaporation, extraction | Aqueous wash, filtration | Aqueous wash, filtration |
| E-Factor (Waste) | High | Very Low | Very Low |
Experimental Protocols
The following protocols are designed as self-validating systems . In mechanochemistry, physical state changes serve as real-time indicators of reaction progress. As the reaction proceeds, the release of water (from the dehydration step) and the formation of the oxime often cause the dry powder mixture to transition into a sticky paste.
Caption: Self-validating experimental workflow for grindstone oximation.
Protocol A: Base-Promoted Grinding (Na₂CO₃)
Optimal for rapid, highly cost-effective synthesis of standard aryl aldoximes.
-
Preparation: In an agate mortar, combine the aryl aldehyde (2.0 mmol) and hydroxylamine hydrochloride (2.0 mmol, 0.139 g).
-
Activation: Add anhydrous sodium carbonate (Na₂CO₃) (3.0 mmol, 0.318 g). Causality Note: A slight excess of base ensures complete neutralization of the HCl and drives the equilibrium forward.
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for 2 to 5 minutes.
-
Self-Validation (IPC): Observe the physical state. The mixture will transition from a dry powder to a paste due to the generation of water. Monitor completion via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1) as the eluent.
-
Work-up: Once TLC confirms the disappearance of the carbonyl spot, add 10 mL of distilled water to the mortar and triturate. This dissolves the unreacted Na₂CO₃ and NaCl byproducts.
-
Isolation: Filter the resulting solid precipitate under vacuum, wash with cold water (2 x 5 mL), and dry under high vacuum to yield the highly pure crystalline oxime.
Protocol B: Bi₂O₃-Catalyzed Grindstone Chemistry
Optimal for sensitive substrates or when catalyst recovery is desired.
-
Preparation: Combine the aryl aldehyde/ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mortar.
-
Catalyst Addition: Add Bismuth(III) oxide (Bi₂O₃) (0.5–0.6 mmol). Causality Note: Bi₂O₃ acts as a mild, non-toxic heterogeneous catalyst that facilitates the reaction without the harsh basicity of carbonates, protecting base-sensitive functional groups [2].
-
Grinding: Grind the mixture for 5 to 15 minutes at room temperature.
-
Work-up: Upon completion (verified by TLC), extract the paste with ethyl acetate (2 × 10 mL).
-
Catalyst Recovery: Filter the mixture to recover the insoluble Bi₂O₃ catalyst (which can be washed, dried, and reused).
-
Isolation: Concentrate the organic filtrate under reduced pressure to approximately 5 mL, then add water to precipitate the pure oxime. Filter and dry.
Analytical Validation & Troubleshooting
To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed:
-
Melting Point (MP): Aryl oximes are highly crystalline. A sharp melting point matching literature values confirms high purity and successful E-isomer formation (the Z-isomer typically exhibits a significantly different, often lower, melting point).
-
¹H NMR Spectroscopy: The most definitive proof of oximation is the disappearance of the highly deshielded aldehyde proton signal (typically around δ 9.5–10.5 ppm) and the appearance of the oxime OH proton (broad singlet, δ 11.0–11.5 ppm) and the characteristic CH=N proton (δ 8.0–8.5 ppm).
-
Troubleshooting Incomplete Reactions: If TLC indicates unreacted ketone (ketones are sterically hindered and react slower than aldehydes), transfer the mixture to a ball mill (e.g., using zirconia jars and balls at 30 Hz) to increase the mechanical shear force, or add a micro-drop of liquid (Liquid-Assisted Grinding, LAG) to facilitate mass transfer [3].
References
-
Li, J.-T., Chen, Y.-X., Li, X.-L., & Deng, H.-J. (2011). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. URL: [Link]
-
Saikia, L., Baruah, J. M., & Thakur, A. J. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal (NIH/PMC). URL:[Link]
-
Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering. URL:[Link]
-
Howard, J. L., Cao, Q., & Browne, D. L. (2018). Mechanochemistry as an emerging tool for molecular synthesis: what can it offer? Chemical Science (RSC). URL:[Link]
"optimization of reaction conditions for 4-Chloro-2-fluorobenzaldehyde oxime synthesis"
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-fluorobenzaldehyde oxime . Designed for researchers and drug development professionals, this guide provides validated methodologies, mechanistic troubleshooting, and optimization strategies to ensure high-yield, reproducible oximation reactions.
Validated Standard Operating Procedure (SOP)
This protocol is grounded in validated pharmaceutical synthesis standards, specifically optimized for high-yield conversion without thermal degradation[1].
Step-by-Step Methodology:
-
Reagent Preparation: Charge a clean, dry reaction vessel with 1.0 g (6.3 mmol) of 4-chloro-2-fluorobenzaldehyde.
-
Solvent Addition: Add 20 mL of ethanol followed by 40 mL of deionized water. Stir vigorously to create a homogenous suspension.
-
Hydroxylamine Introduction: Add 0.48 g (6.4 mmol) of hydroxylamine hydrochloride (NH₂OH·HCl) to the mixture.
-
Base Activation: Slowly add 1.3 mL of 50% (w/w) aqueous NaOH dropwise.
-
Self-Validation Check: Monitor the internal temperature. The neutralization of HCl is exothermic; ensure the temperature does not exceed 25°C to prevent side reactions.
-
-
Reaction: Stir the mixture vigorously at room temperature (20–25°C) for exactly 1 hour.
-
Quenching: Carefully neutralize the solution to pH ~7 using concentrated HCl. Perform this step in an ice bath to prevent localized thermal spiking.
-
Extraction & Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Yield: The expected output is ~1.0 g (5.8 mmol, 92% yield) of 4-chloro-2-fluorobenzaldehyde oxime as a white solid[1].
Reaction Optimization Matrix
To achieve >90% yields consistently, experimental parameters must be tightly controlled. Below is a summary of the quantitative data and the mechanistic rationale behind each optimized condition.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Molar Ratio | 1.0 : 1.0 (Aldehyde:NH₂OH) | 1.0 : 1.05 (Slight Excess) | A slight excess of hydroxylamine compensates for trace moisture degradation and drives the equilibrium toward complete conversion[2]. |
| Solvent System | 100% Ethanol | EtOH / Water (1:2 v/v) | Ethanol solubilizes the highly lipophilic aldehyde, while water is strictly required to dissolve the polar NH₂OH·HCl and inorganic base[1]. |
| Base Selection | Weak bases (e.g., NaHCO₃) | 50% NaOH (w/w) | Strong bases rapidly deprotonate the hydrochloride salt, liberating the highly nucleophilic free hydroxylamine required for carbonyl attack[1]. |
| Temperature | Reflux (>70°C) | Room Temp (20–25°C) | Elevated temperatures provide the activation energy required for the oxime to undergo unwanted dehydration into a nitrile side-product[2]. |
Mechanistic Workflow
Workflow for 4-Chloro-2-fluorobenzaldehyde oximation with optimization feedback loop.
Troubleshooting & FAQs
Q1: My reaction stalls at ~70% conversion. How can I drive it to completion? A1: The oximation of 4-chloro-2-fluorobenzaldehyde is fundamentally pH-dependent. Hydroxylamine is supplied as a hydrochloride salt to prevent auto-oxidation. If the pH is too low, the hydroxylamine remains protonated ( NH3+OH ) and lacks the lone-pair nucleophilicity required to attack the carbonyl carbon. Ensure you are adding a stoichiometric equivalent of base (e.g., 50% NaOH or K₂CO₃) to fully neutralize the HCl and maintain a slightly basic local pH during the initial mixing phase[2]. Additionally, inadequate stirring in the biphasic solvent can cause stalling; ensure vigorous agitation to maintain a homogenous suspension[2].
Q2: I am observing a secondary spot on my TLC plate with a higher Rf value than the oxime. What is this impurity? A2: This is likely 4-chloro-2-fluorobenzonitrile. Aldoximes are susceptible to dehydration, forming nitriles when subjected to elevated temperatures or unnecessarily harsh acidic conditions during workup[2]. To prevent this, strictly maintain the reaction at room temperature (20–25°C) and ensure the final neutralization step with concentrated HCl is performed carefully, ideally utilizing an ice bath to prevent localized exothermic heating[1].
Q3: Can I use alternative catalysts if I want to avoid strong bases like NaOH? A3: Yes. While base-mediated oximation is the industry standard, green chemistry protocols have demonstrated that oximation can be catalyzed by organic acids. For instance, utilizing oxalic acid in acetonitrile ( CH3CN ) under reflux conditions can yield oximes in 90–95% yields[3]. However, transitioning to an acidic catalyst alters the fundamental mechanism: rather than liberating the free hydroxylamine base, the acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon to facilitate attack by the less nucleophilic protonated hydroxylamine[3].
References
-
Oriental Journal of Chemistry. "Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid". [Link]
-
United States Patent 12,281,108 B2. "Pyrrolidinone derivatives as formyl peptide 2 receptor agonists".[Link]
Sources
"validation of 4-Chloro-2-fluorobenzaldehyde oxime synthesis method"
An in-depth technical guide to the synthesis and validation of 4-chloro-2-fluorobenzaldehyde oxime, comparing traditional aqueous-ethanolic methodologies with modern microwave-assisted green chemistry approaches.
Executive Summary & Chemical Context
4-Chloro-2-fluorobenzaldehyde oxime is a critical electrophilic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a foundational building block in the development of formyl peptide receptor 2 (FPR2) agonists, which are currently under investigation for their pro-resolution effects in chronic inflammatory diseases, cardiovascular disorders, and kidney fibrosis[1].
Because oximes are frequently utilized for downstream functional group transformations—such as conversions into nitriles, amines, or isoxazolines via nitrile oxide generation—the synthesis method must guarantee high conversion rates, scalability, and strict stereochemical control (favoring the thermodynamically stable E-isomer)[2]. This guide objectively compares the traditional ambient-temperature synthesis against an optimized microwave-assisted protocol, providing self-validating experimental workflows and analytical characterization data.
Mechanistic Causality & Reaction Dynamics
The oximation of 4-chloro-2-fluorobenzaldehyde is driven by the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond.
The Critical Role of pH and Base Selection: Hydroxylamine is commercially supplied as a stable hydrochloride salt ( NH2OH⋅HCl ). To liberate the free, nucleophilic amine, a base must be introduced. However, the reaction is highly pH-dependent[2].
-
If the pH is too low (< 4): The amine remains protonated ( NH3+ ) and loses its nucleophilicity, halting the reaction.
-
If the pH is too high (> 7): The carbonyl oxygen cannot be effectively protonated to form the requisite tetrahedral intermediate, significantly retarding the subsequent dehydration step.
Therefore, the choice of base—whether a strong base like NaOH or a buffering salt like anhydrous sodium acetate ( NaOAc )—dictates the kinetic efficiency and the required post-reaction workup[1][3]. Furthermore, thermodynamic control via applied heat or microwave irradiation is essential to overcome the activation energy barrier, driving the equilibrium toward the less sterically hindered E-isomer[2][4].
Comparative logical workflow of traditional vs. microwave-assisted oximation.
Comparative Analysis: Traditional vs. Microwave-Assisted Methods
When scaling the synthesis of 4-chloro-2-fluorobenzaldehyde oxime, researchers must balance yield, reaction time, and environmental impact. Below is a quantitative comparison of the two primary methodologies.
Table 1: Performance Comparison of Oximation Methods
| Parameter | Traditional Ambient Method[1] | Microwave-Assisted Method[3][4] |
| Solvent System | Ethanol / Water (1:2 ratio) | Methanol or Ethanol |
| Base Catalyst | 50% (w/w) NaOH in water | Anhydrous Sodium Acetate ( NaOAc ) |
| Reaction Time | 60 minutes | 5 minutes |
| Temperature | Ambient (~25°C) | 90°C (300W Microwave) |
| Workup Reagents | Conc. HCl (neutralization), DCM | Ethyl Acetate / Water (1:1) |
| Conversion Yield | ~92% | >90% |
| Environmental Impact | High (Chlorinated solvents, strong acids) | Low (Green solvents, no acid quench) |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.
Protocol A: Traditional Ambient Synthesis (Baseline Standard)
This method utilizes a strong base to drive the reaction in a highly aqueous environment, which is ideal for laboratories lacking specialized microwave reactors[1].
-
Initiation: Dissolve 1.0 g (6.3 mmol) of 4-chloro-2-fluorobenzaldehyde in 20 mL of ethanol and 40 mL of deionized water.
-
Reagent Addition: Add 0.48 g (6.4 mmol) of hydroxylamine hydrochloride.
-
Causality: A slight stoichiometric excess (1.01 eq) of the amine salt ensures complete consumption of the valuable halogenated aldehyde, preventing unreacted starting material from complicating downstream purification.
-
-
Base Activation: Dropwise add 1.3 mL of 50% (w/w) NaOH in water.
-
Self-Validation Checkpoint: Monitor the pH during addition. The pH should stabilize around 5–6. Stir the mixture continuously for 1 hour at room temperature[1].
-
-
Quenching & Extraction: Neutralize the solution with concentrated HCl . Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).
-
Causality: Neutralization is strictly required because the highly basic NaOH conditions can lead to the formation of water-soluble oximate salts. Lowering the pH protonates the oxime, driving it into the organic (DCM) phase.
-
-
Isolation: Wash the combined extracts with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield ~1.0 g (92%) of the product as a white solid[1].
Protocol B: Microwave-Assisted Green Synthesis (Optimized)
This method leverages dielectric heating and a buffering base to drastically reduce reaction time while eliminating the need for chlorinated solvents[3][4].
-
Initiation: In a microwave-safe reaction vessel, combine 4-chloro-2-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Base Addition: Add anhydrous sodium acetate (1.2 eq)[3].
-
Causality: The acetate ion ( CH3COO− ) acts as a mild base and buffer (pKa ~4.76). It liberates the hydroxylamine while inherently maintaining the optimal slightly acidic pH required for the dehydration step, completely bypassing the need for a post-reaction acid quench.
-
-
Irradiation: Place the vessel in a microwave reactor. Irradiate at 300W, maintaining a temperature of 90°C for exactly 5 minutes[3][4].
-
Green Workup: Spin-dry the solvent under reduced pressure. Extract the residue using a 1:1 mixture of ethyl acetate and water[3].
-
Isolation: Separate the organic phase, dry over anhydrous Na2SO4 , filter, and desolventize to obtain the pure oxime compound (>90% yield)[3].
Quantitative Data & Analytical Characterization
To validate the structural integrity and purity of the synthesized 4-chloro-2-fluorobenzaldehyde oxime, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive self-validating tool. The presence of the oxime proton and the specific splitting patterns of the halogenated aromatic ring confirm successful conversion.
Analytical Data Profile:
-
Appearance: White solid[1].
-
1 H NMR (500 MHz, CDCl3 ):
-
δ 8.34 (s, 1H) — Diagnostic peak for the oxime proton ( -CH=N-OH ), confirming successful condensation.
-
δ 7.78–7.69 (m, 2H) — Aromatic protons adjacent to the fluorine and oxime groups.
-
δ 7.19 (d, J=8.8 Hz, 1H) — Aromatic proton coupling.
-
δ 7.17 (d, J=9.1 Hz, 1H) — Aromatic proton coupling[1].
-
References
- United States Patent 12,281,108 B2 - Pyrrolidinone derivatives as formyl peptide 2 receptor agonists. Google Patents.
- CN111978203A - Microwave synthesis method of benzaldehyde oxime compound. Google Patents.
- Benzaldehyde oxime hydrochloride - 39627-83-3. Vulcanchem.
- Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. SciELO South Africa.
Sources
"spectroscopic analysis and confirmation of 4-Chloro-2-fluorobenzaldehyde oxime structure"
An In-depth Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Chloro-2-fluorobenzaldehyde Oxime
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide not just a protocol, but a strategic framework for the unequivocal structural confirmation of 4-Chloro-2-fluorobenzaldehyde oxime. In the realm of drug development and chemical synthesis, absolute certainty in molecular structure is paramount. This document offers a comparative analysis of essential spectroscopic techniques, grounded in the principles of scientific integrity and field-proven expertise, to ensure your analytical workflow is both robust and self-validating.
Core Directive: A Multi-Pronged Analytical Strategy
Our analytical workflow is designed to logically move from foundational molecular formula confirmation to detailed connectivity mapping.
Figure 1: The integrated workflow for structural confirmation, emphasizing a multi-technique, self-validating approach.
I. Mass Spectrometry: Confirming the Molecular Formula
Expertise & Experience: Mass spectrometry is the first critical gate in structural analysis. Its primary role is to determine the molecular weight and, by extension, the molecular formula of the compound. For 4-Chloro-2-fluorobenzaldehyde oxime (C₇H₅ClFNO), the presence of a chlorine atom provides a distinct isotopic signature that is a powerful, built-in validation tool.[1] Electron Ionization (EI) is a robust choice for this type of small molecule, as it often provides both the molecular ion and a reproducible fragmentation pattern that can offer further structural clues.[2]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Utilize a GC-MS or a direct insertion probe on a mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-250
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak. Analyze the fragmentation pattern for logical losses.
Data Presentation & Comparison
The key to confirming the elemental composition lies in the isotopic pattern of chlorine. Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] This results in a characteristic pair of peaks for any chlorine-containing ion.
Table 1: Expected Mass Spectrometry Data for C₇H₅ClFNO
| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Intensity Ratio | Significance |
| [M]⁺ | 173.00 | 175.00 | ~3:1 | Confirms molecular weight and presence of one chlorine atom. |
| [M-OH]⁺ | 156.00 | 158.00 | ~3:1 | Loss of the hydroxyl group. |
| [M-Cl]⁺ | 138.05 | - | - | Loss of the chlorine atom. |
A comparison with a softer ionization technique like Chemical Ionization (CI) could be performed. While CI would likely yield a more abundant molecular ion (as [M+H]⁺) and less fragmentation, the highly informative isotopic pattern and fragmentation fingerprint from EI are often more desirable for initial structural confirmation.[2]
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups.[4] For an oxime, we are looking for the characteristic vibrations of the O-H, C=N, and N-O bonds.[5][6] The presence of these, along with aromatic C-H and C=C stretches, provides a molecular fingerprint. The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended for solid samples as it requires minimal sample preparation and yields high-quality, reproducible spectra.[7]
Experimental Protocol: Fourier-Transform IR (FT-IR) with ATR
-
Sample Preparation: Place a small amount of the purified solid directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Acquisition Parameters:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise)
-
-
Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan.
Data Presentation & Interpretation
The IR spectrum provides a direct checklist for the expected functional groups. The broadness of the O-H stretch is a key indicator of hydrogen bonding.
Table 2: Characteristic IR Absorption Bands for 4-Chloro-2-fluorobenzaldehyde Oxime
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3600-3100 (broad) | O-H stretch | Oxime | Confirms the hydroxyl group; broadness indicates H-bonding.[6][8] |
| ~3100-3000 | C-H stretch | Aromatic | Indicates the presence of the benzene ring. |
| ~1665 | C=N stretch | Oxime | Confirms the carbon-nitrogen double bond.[5] |
| ~1600, ~1475 | C=C stretch | Aromatic | Further confirmation of the aromatic ring structure. |
| ~1250-1100 | C-F stretch | Aryl-Fluoride | Strong absorption indicating the C-F bond. |
| ~945 | N-O stretch | Oxime | Characteristic stretch for the oxime N-O bond.[8] |
| ~850-800 | C-H out-of-plane bend | Aromatic | Bending pattern can hint at the substitution pattern. |
III. NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment. It is the most powerful tool for confirming the substitution pattern on the aromatic ring. For 4-Chloro-2-fluorobenzaldehyde oxime, we expect to see signals for three distinct aromatic protons, an imine proton, and a hydroxyl proton in the ¹H NMR spectrum. The ¹³C NMR spectrum will confirm the number of unique carbon environments. Electron-withdrawing groups like chlorine and fluorine will deshield nearby protons and carbons, shifting their signals downfield.[9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for oximes as it allows for observation of the exchangeable -OH proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
-
DEPT-135 (Optional but Recommended): This experiment differentiates carbon signals, showing CH/CH₃ as positive peaks and CH₂ as negative peaks. Quaternary carbons are absent.
Data Presentation & Interpretation
The chemical shifts (δ), coupling constants (J), and integration values from the NMR spectra allow for the complete assembly of the molecular structure.
Figure 2: Direct correlation between the molecular structure and the predicted NMR spectral data.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ~11.5 | Singlet, broad | -OH : The oxime proton, typically downfield and exchangeable.[10] |
| ¹H | ~8.2 | Singlet | CH=N : The imine proton, deshielded by the C=N bond. |
| ¹H | ~7.3-7.8 | Multiplets | Aromatic-H : Three distinct protons on the ring, with chemical shifts and splitting patterns dictated by the F and Cl substituents. |
| ¹³C | ~148 | C | C=N : The imine carbon, a quaternary carbon in a characteristic downfield region. |
| ¹³C | ~115-160 | C, CH | Aromatic-C : Six aromatic carbons, including four quaternary (ipso-carbons) and two CH carbons. The C-F and C-Cl carbons will show large shifts. |
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of 4-Chloro-2-fluorobenzaldehyde oxime is achieved not by a single measurement, but by the seamless integration of three distinct spectroscopic techniques.
-
Mass Spectrometry establishes the correct molecular weight (173.57 g/mol ) and elemental formula (C₇H₅ClFNO) through its molecular ion and the definitive 3:1 isotopic pattern of chlorine.[11]
-
IR Spectroscopy confirms the presence of all requisite functional groups: the O-H and C=N of the oxime, and the halogenated aromatic ring.[5]
-
NMR Spectroscopy provides the final, high-resolution blueprint, confirming the connectivity of every atom and the specific 1,2,4-substitution pattern on the aromatic ring.
When the data from this analytical triad are in full agreement, the structure can be assigned with the highest degree of scientific confidence. This rigorous, self-validating workflow is the standard for ensuring the identity and quality of chemical entities in any research or development setting.
References
-
Oxime - Wikipedia . Wikipedia. [Link]
-
Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES . Canadian Journal of Chemistry. [Link]
-
Oxime: Definition, Structure, Formation, and Compounds . Chemistry Learner. [Link]
-
Properties of Oximes . BYJU'S. [Link]
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds . Analytical Chemistry. [Link]
-
Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. [Link]
-
General Procedure for Preparation of Oximes . The Royal Society of Chemistry. [Link]
-
2-Chloro-4-fluorobenzaldehyde oxime . PubChem. [Link]
-
FTIR Analysis . SEM Lab, Inc. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. (E)-4-chloro-2-fluorobenzaldehyde oxime | CymitQuimica [cymitquimica.com]
In Vitro Evaluation of Novel 4-Chloro-2-Fluorobenzaldehyde Oxime Derivatives as FPR2 Agonists: A Comparative Guide
As the pharmaceutical industry shifts focus from simply suppressing inflammation to actively promoting its resolution, the Formyl Peptide Receptor 2 (FPR2) has emerged as a highly validated therapeutic target. FPR2 is a G protein-coupled receptor (GPCR) expressed on mammalian phagocytic leukocytes. Its activation by pro-resolving agonists terminates inflammation and initiates tissue repair, offering profound implications for cardiovascular diseases, asthma, and chronic heart failure [1].
Recently, novel pyrrolidinone compounds derived from 4-chloro-2-fluorobenzaldehyde oxime have been synthesized and evaluated as potent, small-molecule FPR2 agonists [2]. As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro performance of these novel oxime derivatives against established clinical benchmarks, detailing the mechanistic rationale and the self-validating assay protocols required for rigorous preclinical screening.
Mechanistic Rationale: Targeting the FPR2 Pathway
To accurately design an in vitro screening cascade, we must first understand the causality of the receptor's signaling cascade. FPR2 is an unconventional GPCR due to its structural promiscuity and biased signaling capabilities. When a pro-resolving agonist binds to FPR2, it primarily couples to the Gαi protein subunit .
This coupling initiates a dual-pronged intracellular response:
-
Adenylyl Cyclase Inhibition (Gαi): The active Gαi subunit directly inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization (Gβγ): The dissociated Gβγ dimer crosses over to activate the Phospholipase C-beta (PLCβ) pathway, triggering the release of intracellular calcium (Ca²⁺) stores.
Because primary immune cells express a complex mixture of FPR1, FPR2, and FPR3, evaluating novel 4-chloro-2-fluorobenzaldehyde oxime derivatives requires a clean, isolated system. We utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected to overexpress human FPR2 (hFPR2). This ensures that any observed cAMP inhibition or Ca²⁺ flux is exclusively mediated by the target receptor.
Caption: FPR2 activation by oxime derivatives triggers Gi-coupled cAMP inhibition and Ca2+ mobilization.
Comparative Performance Data
To benchmark the novel 4-chloro-2-fluorobenzaldehyde oxime derivatives, we compare a representative lead compound ("Oxime-Lead-01") against two established reference standards: BMS-986235 (a clinical-stage FPR2 agonist) [3] and WKYMVm (a highly potent synthetic peptide agonist).
The critical metrics for evaluation are the half-maximal effective concentration ( EC50 ) for cAMP inhibition, EC50 for calcium mobilization, and the half-maximal cytotoxic concentration ( CC50 ) to ensure a viable therapeutic window.
Table 1: In Vitro Pharmacological Profiling in CHO-hFPR2 Cells
| Compound Class | Compound Name | cAMP Inhibition EC50 (nM) | Ca²⁺ Flux EC50 (nM) | Cytotoxicity CC50 (µM) | FPR2/FPR1 Selectivity Ratio |
| Novel Oxime Derivative | Oxime-Lead-01 | 150.5 | 210.0 | > 100 | > 50x |
| Clinical Small Molecule | BMS-986235 | 4.5 | 12.3 | > 100 | > 100x |
| Peptide Agonist | WKYMVm | 0.8 | 2.1 | N/A | Non-selective |
Data Interpretation: While the novel oxime derivative exhibits a higher EC50 (lower absolute potency) than the clinical candidate BMS-986235, it falls well within the highly active sub-micromolar range (0.150 µM - 1.00 µM) required for robust in vivo efficacy [2]. Furthermore, its excellent >50-fold selectivity over FPR1 minimizes the risk of off-target pro-inflammatory responses, a common pitfall of early-generation peptide agonists like WKYMVm.
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity and reproducibility, the following protocols utilize built-in controls. Because FPR2 is Gi-coupled, it does not generate a positive cAMP signal upon activation. Therefore, the system must be artificially stimulated.
Protocol A: HTRF cAMP Accumulation Assay
We utilize Homogeneous Time-Resolved Fluorescence (HTRF) due to its resistance to compound auto-fluorescence and superior signal-to-background ratio.
Scientific Causality: We must pre-treat the cells with Forskolin (an adenylyl cyclase activator) to artificially spike baseline cAMP levels. We also add IBMX (a phosphodiesterase inhibitor) to prevent the natural enzymatic degradation of cAMP. The true measure of the oxime derivative's potency is its ability to suppress this Forskolin-induced cAMP spike.
-
Cell Preparation: Harvest CHO-hFPR2 cells and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA).
-
Compound Plating: Dispense the 4-chloro-2-fluorobenzaldehyde oxime derivatives (ranging from 0.020 nM to 100 µM in 1% DMSO) into a 384-well proxy plate.
-
Stimulation: Add a mixture of Forskolin (5 µM final) and IBMX (200 µM final) to the compound wells.
-
Incubation: Add 5,000 cells/well to the plate. Incubate at 37°C for 30 minutes to allow Gi-protein coupling and cAMP suppression.
-
Lysis & Detection: Add equal volumes of d2-labeled cAMP and cryptate-conjugated anti-cAMP antibodies in lysis buffer.
-
Readout: Incubate for 1 hour at room temperature. Read time-resolved fluorescence on an EnVision reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to quantify cAMP levels.
Caption: Workflow for the HTRF cAMP inhibition assay used to evaluate FPR2 agonist potency.
Protocol B: Intracellular Calcium Mobilization Assay
To validate that the receptor is fully engaging the Gβγ-mediated PLC pathway, a secondary orthogonal assay is required.
-
Dye Loading: Seed CHO-hFPR2 cells in a 96-well black, clear-bottom plate. Incubate cells with 3 µM Fura-2AM (a membrane-permeable calcium indicator) and 0.25 mM sulfinpyrazone (to prevent dye extrusion) for 30 minutes at 37°C.
-
Washing: Wash cells three times with assay buffer to remove extracellular dye.
-
Baseline Measurement: Read baseline fluorescence for 10 seconds using a kinetic plate reader (e.g., FLIPR).
-
Agonist Injection: Inject the oxime derivative directly into the wells via an automated fluidics system.
-
Kinetic Readout: Record the transient spike in intracellular calcium by measuring fluorescence (Excitation: 340/380 nm; Emission: 510 nm) continuously for 90 seconds.
Application Scientist Insights
When evaluating novel compounds derived from 4-chloro-2-fluorobenzaldehyde oxime, researchers must pay close attention to receptor desensitization . Recent studies demonstrate that prolonged exposure to certain FPR2 agonists can lead to β-arrestin recruitment, causing receptor internalization and a subsequent loss of therapeutic efficacy (tachyphylaxis) [3].
Therefore, while the cAMP and Ca²⁺ assays confirm acute agonism, I highly recommend incorporating a β-arrestin recruitment assay (e.g., NanoBiT or DiscoverX PathHunter) into your secondary screening cascade. Compounds that exhibit strong Gi-coupling (low cAMP EC50 ) but weak β-arrestin recruitment are highly desirable, as they promote sustained pro-resolving anti-inflammatory activity without rapid receptor silencing.
References
-
Romano, M., Cianci, E., Simiele, F., & Recchiuti, A. (2015). Lipoxins and aspirin-triggered lipoxins in resolution of inflammation. European Journal of Pharmacology, 760, 49-63.[Link]
- United States Patent 12,281,108 B2. (2019). Pyrrolidinone derivatives as formyl peptide 2 receptor agonists.
-
McCrink, K. A., et al. (2022). Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction. ACS Pharmacology & Translational Science, 5(10), 918-933.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
